molecular formula C14H18N2O3 B14841394 3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide

3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide

Cat. No.: B14841394
M. Wt: 262.30 g/mol
InChI Key: BHNKGFKJRNTYQG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.307 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a phthalamide core, along with three methyl groups on the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine and trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, industrial production may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-N1,N2,N2-trimethylphthalamide: C14H18N2O3

    N1,N2-Dimethylphthalamide: C10H11NO2

    Cyclopropylamine: C3H7N

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-cyclopropyloxy-1-N,2-N,2-N-trimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C14H18N2O3/c1-15-13(17)10-5-4-6-11(19-9-7-8-9)12(10)14(18)16(2)3/h4-6,9H,7-8H2,1-3H3,(H,15,17)

InChI Key

BHNKGFKJRNTYQG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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